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Compound of Interest

1-(3,5-
Compound Name:
Dimethoxyphenyl)piperazine

Cat. No. B1349353

For Researchers, Scientists, and Drug Development Professionals

The 1-(3,5-dimethoxyphenyl)piperazine moiety represents a significant scaffold in medicinal
chemistry. As a privileged structure, this chemical framework is a key component in a variety of
biologically active compounds, demonstrating a broad range of therapeutic potential. This
technical guide provides an in-depth overview of the known biological activities of these
derivatives, with a primary focus on their well-documented anticancer properties and potential
applications in the central nervous system (CNS). The guide includes quantitative data,
detailed experimental methodologies, and visualizations of key pathways and workflows to
support further research and development.

Anticancer Activity

The most prominent and well-characterized biological activity of 1-(3,5-
dimethoxyphenyl)piperazine derivatives is their potent anticancer efficacy. Research has
identified specific compounds within this class that exhibit strong growth-inhibitory effects
across a wide range of human cancer cell lines.

Lead Compound: RX-5902 (Rezatap)
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A notable example is the clinical-stage compound 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-
methoxyquinoxalin-3-yl)aminocarbonyl]piperazine, also known as RX-5902 or Rezatap. This
molecule has demonstrated potent antiproliferative activity against numerous cancer cell lines,
including those known to be resistant to standard therapies.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of RX-5902 has been quantified by determining its half-maximal
inhibitory concentration (IC50) against a panel of human cancer cell lines. The compound
shows remarkable potency, with IC50 values typically in the low nanomolar range.
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Compound Cancer Cell o
. Cancer Type IC50 (nM) Citation(s)
Name Line
Various Human
RX-5902 Cancer Cell Multiple 10-20 [1]
Lines
Sensitive Triple-
Negative Breast
Cancer (TNBC)
RX-5902 ) Breast Cancer 56 [2][3]
Cell Lines
(average of 14
lines)
Colorectal
Compound 122 HCT116 ) 29+14 [4]
Carcinoma
HCT-15 (drug- Colorectal
Compound 122 ] ) 21+14 [4]
resistant) Carcinoma

Note: Compound
122 is described
as containing a
3,5-
dimethoxyphenyl
group attached
to piperazine,
with a
quinoxaline ring

modification.

Mechanism of Action: Inhibition of p68 RNA Helicase
and the B-Catenin Pathway

RX-5902 exerts its anticancer effects through a novel mechanism of action. It has been
identified as a first-in-class inhibitor of phosphorylated p68 RNA helicase (also known as
DDX5).[2][5]
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The binding of RX-5902 to tyrosine-phosphorylated p68 (at Y593) interferes with the interaction
between p68 and (-catenin.[1] This disruption is critical because the p68/B-catenin complex is
responsible for the nuclear translocation of B-catenin and the subsequent activation of the Wnt
signaling pathway, which is frequently dysregulated in cancer. By preventing the nuclear
shuttling of 3-catenin, RX-5902 effectively downregulates the expression of key oncogenes
regulated by this pathway, such as c-Myc and cyclin D1, leading to cell cycle arrest (at G2/M
phase) and apoptosis.[1][2]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.mdpi.com/1422-8599/2022/1/M1353
https://www.mdpi.com/1422-8599/2022/1/M1353
https://pmc.ncbi.nlm.nih.gov/articles/PMC6825586/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Extracellular

Whnt Ligand

Cell Mgmbrane Cytoplasm

Frizzled Receptor p68 RNA Helicase

Inhibits Tyr Kinap

RX-5902

Destruction Complex

(APC, Axin, GSK3p) e ()

1
Phosphorylates for Bindls &
Degradation Stablilizes

Translocation
facilitated by p-p68)

Nudleus

[ ?o—activates

ranscription

Target Genes
(c-Myc, Cyclin D1)

Cell Proliferation

& Survival

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants

AR ) . Alkyl Halide (R-X) or L
G (3,5 D|methoxyphenyl)p|perazm9 [Acyl Chloride (RCOCI) Base (e.g., K2CO3, Et3N) Solvent (e.g., Acetonitrile, DMF)

Nucleophilic Substitution /
Acylation Reaction
(Heat/Stir)

Aqueous Workup
& Extraction

Purification
(Column Chromatography)

Target Derivative

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start:
Compound Library

Primary Screening
(e.g., Cell Viability Assay
@ single high concentration)

Dose-Response Assay
(e.g., 8-point IC50 determination)

Potent Inactive

Secondary / Mechanistic Assays
(e.g., Receptor Binding, Enzyme Assay,
Cell Cycle Analysis, Apoptosis)

t

Lead Candidate Selection

e

Proceed to
In Vivo Studies

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1349353?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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